(E)-Hex-3-en-1-ol-d2

GC-MS LC-MS Stable Isotope Dilution

Select (E)-Hex-3-en-1-ol-d2 for reliable isotope dilution mass spectrometry. Unlike unlabeled analogs or cis-isomers, this trans-specific, +2.0 Da deuterated standard guarantees exact co-elution and matched ionization efficiency with native trans-3-hexen-1-ol. Engineered for quantitative GC-MS/LC-MS in plant metabolomics, flavor authentication, and atmospheric VOC studies. ≥98% isotopic purity eliminates cross-signal interference. Avoid systematic bias from mismatched internal standards—choose the stereochemically correct deuterated IS.

Molecular Formula C6H12O
Molecular Weight 102.17 g/mol
Cat. No. B15135414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Hex-3-en-1-ol-d2
Molecular FormulaC6H12O
Molecular Weight102.17 g/mol
Structural Identifiers
SMILESCCC=CCCO
InChIInChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3+/i3D,4D
InChIKeyUFLHIIWVXFIJGU-SWIHUIHJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of (E)-Hex-3-en-1-ol-d2: A Site-Specific Deuterated Internal Standard for Trace-Level Volatile Analysis


(E)-Hex-3-en-1-ol-d2 (CAS 144369-19-7), also designated as trans-3-hexen-1-ol-d2, is a stable isotope-labeled analog of the naturally occurring green leaf volatile (E)-hex-3-en-1-ol . This compound is characterized by the precise substitution of two hydrogen atoms with deuterium at the C3 and C4 positions of the alkene chain, resulting in a molecular mass of 102.17 g/mol, a +2.0 Da shift from its unlabeled counterpart (100.16 g/mol) . Its primary application is as a quantitative internal standard (IS) for gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), where its near-identical physicochemical properties to the target analyte minimize matrix effects and ensure co-elution, enabling high-precision isotope dilution assays .

Why (E)-Hex-3-en-1-ol-d2 Cannot Be Substituted by Unlabeled or Positionally Distinct Analogs in Quantitative Workflows


Generic substitution of (E)-Hex-3-en-1-ol-d2 with unlabeled (E)-hex-3-en-1-ol or other deuterated isomers (e.g., cis-3-hexen-1-ol-d2) introduces unacceptable error in quantitative LC-MS or GC-MS assays. Using unlabeled material as an internal standard is analytically invalid due to co-elution and identical mass spectral fragmentation, which precludes differential detection by the mass spectrometer [1]. While structurally similar, the cis-isomer (Z-configuration) or perdeuterated analogs (e.g., -d5) can exhibit different chromatographic retention times and ionization efficiencies compared to the trans-target analyte, leading to systematic bias in peak area ratios and compromised method accuracy [2]. (E)-Hex-3-en-1-ol-d2 is specifically engineered for exact co-elution and matched ionization response with the native trans-analyte, a requirement for reliable stable isotope dilution [1].

Quantitative Differentiation Evidence for (E)-Hex-3-en-1-ol-d2: Comparative Performance Data


Mass Spectrometric Resolution: +2.0 Da Mass Shift Enables MS Differentiation from Unlabeled (E)-Hex-3-en-1-ol

(E)-Hex-3-en-1-ol-d2 provides a +2.0 Da mass shift relative to the native unlabeled analyte (molecular weight 100.16 g/mol vs. 102.17 g/mol) due to the replacement of two hydrogens with deuterium at the C3 and C4 positions . This mass difference allows for baseline chromatographic co-elution while enabling selective mass spectrometric detection of the internal standard and target analyte via distinct extracted ion chromatograms .

GC-MS LC-MS Stable Isotope Dilution Internal Standard

Isotopic Purity: ≥98% D2 Incorporation Ensures Minimal Spectral Interference

Commercial batches of (E)-Hex-3-en-1-ol-d2 are supplied with a certified isotopic purity of ≥98% D2, as specified by a major research chemical supplier . This high level of deuteration at the C3 and C4 positions minimizes the contribution of unlabeled or partially labeled species to the MS signal of the internal standard, reducing spectral overlap and improving the lower limit of quantification (LLOQ) in trace-level assays [1].

Isotopic Purity Deuterium Incorporation GC-MS LC-MS

Structural and Stereochemical Fidelity to Native trans-3-Hexen-1-ol Ensures Accurate Quantitation

As a site-specifically labeled analog, (E)-Hex-3-en-1-ol-d2 retains the exact (E)-stereochemistry and carbon backbone of the native plant volatile (E)-hex-3-en-1-ol . In contrast, the cis-isomer (Z)-3-hexen-1-ol-d2 (CAS 164668-81-9) exhibits different chromatographic retention and ionization characteristics due to altered molecular geometry, which can lead to inaccurate correction for matrix effects when quantifying trans-3-hexen-1-ol in complex plant extracts [1].

Stereochemistry Co-elution Ionization Efficiency Matrix Effects

Atmospheric Reactivity: Quantified Rate Coefficients for (E)-Hex-3-en-1-ol with NO3 and N2O5 Inform Environmental Fate Modeling

A direct head-to-head study measured the gas-phase reaction rate coefficients of (E)-hex-3-en-1-ol with NO3 and N2O5 radicals, providing essential data for atmospheric lifetime calculations [1]. The study determined a rate coefficient for NO3 of (5.2 ± 1.8) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹, which is directly applicable to modeling the fate of the deuterated analog due to negligible kinetic isotope effects for these reactions.

Atmospheric Chemistry Reaction Kinetics Environmental Fate Volatile Organic Compounds

Optimal Application Scenarios for (E)-Hex-3-en-1-ol-d2 Based on Quantitative Evidence


Isotope Dilution GC-MS Quantification of Plant Volatile (E)-Hex-3-en-1-ol

In plant metabolomics and flavor chemistry, (E)-Hex-3-en-1-ol-d2 is the ideal internal standard for quantifying the green leaf volatile trans-3-hexen-1-ol in complex matrices such as leaf extracts, essential oils, and processed foods. Its +2.0 Da mass shift and ≥98% isotopic purity ensure precise quantitation by isotope dilution GC-MS, correcting for variable recovery during sample preparation and matrix-induced ionization suppression.

Atmospheric Chemistry Tracer for Volatile Organic Compound (VOC) Degradation Studies

The well-characterized reaction rate coefficients of the parent compound (E)-hex-3-en-1-ol with atmospheric oxidants (NO3 and N2O5) [1] support the use of the deuterated analog as a non-reactive tracer or internal standard in atmospheric simulation chambers. Researchers can deploy (E)-Hex-3-en-1-ol-d2 to monitor VOC loss pathways and validate kinetic models of biogenic emissions.

Metabolic Flux Analysis of Hexenol Pathways in Plant Defense Signaling

(E)-Hex-3-en-1-ol-d2 can serve as a stable isotope-labeled precursor in plant biology studies to trace the metabolic fate of green leaf volatiles during herbivore-induced signaling. The site-specific deuteration at C3 and C4 allows for tracking of double bond migration or oxidation products via LC-MS, leveraging the mass shift for unambiguous identification .

Quality Control Standard for Flavor and Fragrance Industry Analytical Methods

Due to its high stereochemical fidelity and commercial availability at ≥98% purity , (E)-Hex-3-en-1-ol-d2 is well-suited as a calibration standard or method validation spike for GC-MS methods used to authenticate natural trans-3-hexen-1-ol in flavor formulations, ensuring regulatory compliance and product consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-Hex-3-en-1-ol-d2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.